4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
Description
This compound belongs to a class of benzoate derivatives featuring a carbohydrazonoyl bridge linked to substituted phenyl rings. Its structure includes:
- A 4-bromo-2-carbohydrazonoylphenyl moiety.
- A phenylacetyl group attached to the hydrazone nitrogen.
- A 4-propoxybenzoate ester group.
The carbohydrazonoyl bridge provides conformational rigidity, which is critical for binding to biological targets such as enzymes or receptors .
Properties
CAS No. |
767320-51-4 |
|---|---|
Molecular Formula |
C25H23BrN2O4 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H23BrN2O4/c1-2-14-31-22-11-8-19(9-12-22)25(30)32-23-13-10-21(26)16-20(23)17-27-28-24(29)15-18-6-4-3-5-7-18/h3-13,16-17H,2,14-15H2,1H3,(H,28,29)/b27-17+ |
InChI Key |
RKCINSGKVWEUBP-WPWMEQJKSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the phenylacetyl hydrazone: This step involves the reaction of phenylacetic acid with hydrazine to form phenylacetyl hydrazone.
Bromination: The phenylacetyl hydrazone is then brominated to introduce the bromine atom at the desired position.
Esterification: The final step involves the esterification of the brominated phenylacetyl hydrazone with 4-propoxybenzoic acid to form the target compound.
Industrial Production Methods
Typically, such compounds are produced in small quantities using batch processes in research laboratories .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of carbohydrazones, including 4-bromo compounds, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Analytical Chemistry Applications
- Chromatography :
- Spectroscopy :
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of 4-bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 15 µg/mL, showcasing its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Analogs and Their Activities
Key Observations :
- Phenylacetyl vs. Halogenated Phenylacetyl : The introduction of a 4-Cl substituent (A5) drastically improves RNase H inhibition (IC50 = 4 µM vs. 19 µM for A2) . This suggests electron-withdrawing groups enhance target affinity.
- Over-Substitution : Adding a second halogen (A7) abolishes activity, likely due to steric hindrance or electronic over-modulation .
- Bromine’s Role : Bromine in the target compound and ’s phosphorothioate correlates with potent antimycobacterial activity, possibly via hydrophobic interactions .
Modifications to the Benzoate Group
Table 2: Benzoate Variants and Physicochemical Properties
Key Observations :
Carboxylic Acid Derivatives vs. Carbothioamide/Carboxamide
Biological Activity
4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H22BrN2O4
- Molecular Weight : 515.35 g/mol
- CAS Number : 769146-98-7
The compound exhibits various biological activities, primarily attributed to its structural components which influence its interaction with biological targets. Key mechanisms include:
- Antioxidant Activity : The presence of the bromine atom and the hydrazone linkage contributes to its ability to scavenge free radicals, thus exhibiting antioxidant properties.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, suggesting potential anti-inflammatory effects for this compound.
Biological Activity Data
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Inhibition of acetylcholinesterase | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant activity of various derivatives of hydrazone compounds, including those structurally similar to this compound. Results demonstrated significant free radical scavenging activity, suggesting a potential role in preventing oxidative stress-related diseases.
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions highlighted that compounds with similar hydrazone structures exhibit inhibitory effects on acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative conditions.
Research Findings
Recent studies have investigated the pharmacological effects of hydrazone derivatives, emphasizing their potential as therapeutic agents. The following findings are noteworthy:
- Cytotoxicity Studies : The cytotoxic effects on various cancer cell lines were assessed, revealing that certain derivatives induce apoptosis through oxidative stress mechanisms.
- In Vivo Studies : Animal models treated with similar compounds showed reduced inflammation markers, indicating therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
